
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
Descripción general
Descripción
Métodos De Preparación
La ruta sintética para TA-03 implica la metoxilación de la tacrina. Las condiciones de reacción típicamente incluyen el uso de metanol como disolvente y un catalizador para facilitar el proceso de metoxilación. Los métodos de producción industrial para TA-03 no están ampliamente documentados, pero la síntesis de laboratorio a menudo implica técnicas estándar de síntesis orgánica .
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
7-MEOTA participates in nucleophilic substitution reactions, particularly at the 9-amino group. A notable example involves its reaction with (E)-1,4-dibromo-but-2-ene:
-
Reagents/Conditions : Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), room temperature.
-
Mechanism : The reaction proceeds via β-elimination, generating a carbocation intermediate that couples with 7-MEOTA.
-
Product : N-(bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine (1 ) .
This reaction highlights the compound’s ability to act as a nucleophile in complex reaction pathways involving alkyl halides.
Thiourea Formation
7-MEOTA derivatives can form thioureas via reaction with isothiocyanates:
-
Reagents/Conditions : 1-Adamantyl isothiocyanate, phenol, and 1,ω-diamines under reflux.
-
Products : 7-MEOTA-adamantylamine thioureas (e.g., compounds 11–17 ) .
-
Key Steps :
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides:
-
Example : Reaction with pent-4-enyl bromide.
Condensation Reactions
7-MEOTA participates in cyclocondensation reactions to form fused heterocycles:
-
Reagents/Conditions : Ethyl 2-oxocyclohexanecarboxylate, 4-methoxyaniline, and p-toluenesulfonic acid in refluxing toluene.
-
Product : 7-Methoxy-1,2,3,4-tetrahydroacridin-10H-9-one (1 ) .
Oxidation and Reduction
-
Oxidation : The methoxy group can be oxidized to a quinone structure under strong oxidizing conditions (e.g., KMnO₄/H⁺), though specific data for 7-MEOTA is limited.
-
Reduction : The acridine core can be hydrogenated to yield fully saturated derivatives, enhancing solubility.
Comparative Reactivity with Analogues
Key Research Findings
-
Low-Yield Pathways : Reactions with dibromoalkenes often produce unexpected products (e.g., β-elimination) due to steric and electronic effects .
-
Structural Influence : The methoxy group at position 7 stabilizes intermediates via resonance, directing reactivity toward the 9-amino group .
-
Biological Correlation : Thiourea derivatives show 15-fold higher selectivity for human acetylcholinesterase (hAChE) compared to tacrine .
Reaction Optimization Challenges
Aplicaciones Científicas De Investigación
Biochemical Properties
7-MEOTA exhibits significant biochemical properties that make it a valuable compound in research:
- Cholinesterase Inhibition: 7-MEOTA inhibits both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), which are critical enzymes in the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
- Neuroprotective Effects: The compound has been shown to influence cellular processes related to neuroprotection and neuroinflammation, which are vital in the context of neurodegenerative diseases.
Applications in Alzheimer's Disease Research
The primary application of 7-MEOTA is in the field of Alzheimer's disease research. Various studies have documented its efficacy and potential:
- Cognitive Improvement: Research indicates that 7-MEOTA improves cognitive functions in models of Alzheimer's disease. It has a pharmacological profile similar to tacrine but with reduced toxicity, making it a promising candidate for further development .
- Multi-target Approach: 7-MEOTA is being explored for its ability to interact with multiple targets involved in AD pathology. For instance, studies have synthesized novel heterodimers that combine 7-MEOTA with other compounds to enhance its therapeutic effects against AD .
Synthetic Routes and Derivatives
The synthesis of 7-MEOTA has been optimized through various methods to enhance yield and minimize side reactions:
- Synthesis Techniques: The compound can be synthesized via nucleophilic substitution reactions and condensation reactions involving specific precursors .
- Derivatives Exploration: Ongoing research is focused on developing derivatives of 7-MEOTA with improved selectivity and efficacy against cholinesterases. For example, hybrid compounds combining 7-MEOTA with adamantylamine have been evaluated for their dual-binding capabilities .
Case Studies
Several case studies highlight the effectiveness of 7-MEOTA in experimental settings:
Mecanismo De Acción
TA-03 ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima responsable de la degradación de la acetilcolina en la hendidura sináptica. Al inhibir esta enzima, TA-03 aumenta la concentración de acetilcolina, mejorando así la transmisión colinérgica. Este mecanismo es particularmente beneficioso en condiciones como la enfermedad de Alzheimer, donde los déficits colinérgicos son prominentes .
Comparación Con Compuestos Similares
TA-03 es único en su potente inhibición de la acetilcolinesterasa en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Donepezilo: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.
Rivastigmina: Un inhibidor dual de la acetilcolinesterasa y la butirilcolinesterasa.
Galantamina: Un inhibidor de la acetilcolinesterasa que también modula los receptores nicotínicos.
En comparación con estos compuestos, TA-03 ha mostrado una mayor potencia en la inhibición de la acetilcolinesterasa, lo que lo convierte en un compuesto valioso en la investigación de la enfermedad de Alzheimer .
Actividad Biológica
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (commonly referred to as 7-MEOTA) has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). This compound is a derivative of tacrine and has been studied primarily for its cholinesterase inhibitory activity. This article delves into the biological activity of 7-MEOTA, focusing on its mechanism of action, efficacy as a cholinesterase inhibitor, and relevant case studies.
7-MEOTA acts primarily as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 7-MEOTA increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission—a key factor in cognitive function.
Structure-Activity Relationship (SAR)
The structure of 7-MEOTA allows it to interact with the active sites of AChE and BChE. Studies have shown that modifications to its structure can significantly impact its inhibitory potency. For instance, certain hybrids of 7-MEOTA have demonstrated improved selectivity and potency compared to tacrine .
In Vitro Studies
Research has quantitatively assessed the inhibitory effects of 7-MEOTA on AChE and BChE through various assays. The following table summarizes the IC50 values for 7-MEOTA and related compounds:
Compound | IC50 (µM) AChE | IC50 (µM) BChE |
---|---|---|
Tacrine | 0.32 | 0.08 |
7-MEOTA | 10.0 | 17.6 |
N-(Bromobut-3-en-2-yl)-7-MEOTA | 15.9 | 26.9 |
The data indicates that while 7-MEOTA is less potent than tacrine, it exhibits a favorable safety profile with lower toxicity in cell viability assays conducted on NIH3T3 fibroblast cells .
Selectivity Indexes
The selectivity index is crucial in determining the therapeutic potential of cholinesterase inhibitors. The selectivity for human AChE (hAChE) over human BChE (hBChE) is an important parameter:
For 7-MEOTA, this index suggests a preference for inhibiting AChE over BChE, which may lead to reduced side effects associated with non-specific inhibition .
Case Studies
Case Study 1: Cholinesterase Inhibition in Alzheimer's Disease Models
In a study involving transgenic mouse models of Alzheimer's disease, administration of 7-MEOTA resulted in improved cognitive performance as measured by behavioral tests. The compound was shown to restore acetylcholine levels in the hippocampus, correlating with enhanced memory function .
Case Study 2: Hybrid Compounds
Recent research has explored hybrid compounds combining 7-MEOTA with other pharmacophores aimed at targeting multiple pathways involved in AD pathology. For example, hybrids incorporating p-anisidine demonstrated improved binding affinity and selectivity towards cholinesterases compared to their parent compounds .
Propiedades
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-80-3 | |
Record name | 7-Methoxytacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxytacrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-MEOTA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.